4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with fluoro, iodo, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a pyrrolopyridine derivative.
Fluorination: Introduction of the fluoro group can be achieved using reagents such as Selectfluor.
Iodination: The iodo group is introduced using iodine or iodinating agents like N-iodosuccinimide (NIS).
Phenylsulfonylation: The phenylsulfonyl group is added using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield a biaryl compound.
Scientific Research Applications
4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The fluoro and iodo groups can participate in halogen bonding, while the phenylsulfonyl group can engage in sulfonylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 4-Fluoro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
The uniqueness of 4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct reactivity and potential biological activity. The presence of both fluoro and iodo groups allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.
Biological Activity
4-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including fluoro, iodo, and phenylsulfonyl moieties, which contribute to its reactivity and biological interactions. This article provides an overview of the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Material : The process begins with a pyrrolopyridine derivative.
- Fluorination : Achieved using reagents such as Selectfluor.
- Iodination : Introduced through iodine or iodinating agents like N-iodosuccinimide (NIS).
- Phenylsulfonylation : Conducted using phenylsulfonyl chloride in the presence of a base like triethylamine.
These methods ensure high yield and purity, essential for subsequent biological evaluations .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluoro and iodo groups can participate in halogen bonding, while the phenylsulfonyl group is capable of engaging in sulfonylation reactions. These interactions can modulate enzyme or receptor activities, leading to significant biological effects.
Biological Activity
Recent studies have highlighted the compound's potential in various therapeutic areas:
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. Such inhibition is crucial for targeting tumors associated with aberrant FGFR signaling pathways .
2. Anti-Cancer Activity
The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cells (4T1). Additionally, it significantly reduced cell migration and invasion in vitro, suggesting its potential as an anti-cancer agent .
3. Phosphodiesterase Inhibition
Another study explored the synthesis of pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase (PDE) inhibitors. One derivative exhibited significant inhibition against PDE4B with IC50 values indicating strong selectivity over other PDE isoforms. This suggests potential applications in treating inflammatory diseases and other conditions where PDE modulation is beneficial .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Fluoro-2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Chlorine instead of iodine | Moderate FGFR inhibition |
4-Fluoro-2-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Bromine substitution | Reduced anti-cancer activity |
4-Fluoro-2-iodo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Methylsulfonyl group | Enhanced solubility but lower potency |
This table illustrates how variations in substituents can influence both the chemical properties and biological activities of pyrrolo[2,3-b]pyridine derivatives.
Case Studies
Several case studies have been published highlighting the biological evaluation of similar compounds:
Case Study 1: FGFR Inhibitors
In one study involving a series of pyrrolo[2,3-b]pyridine derivatives, researchers identified compounds with IC50 values ranging from 7 nM to over 700 nM against different FGFR isoforms. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced potency against cancer cell lines.
Case Study 2: PDE4B Selective Inhibitors
A different investigation focused on synthesizing novel PDE4B inhibitors derived from the pyrrolo scaffold. The most promising candidates showed significant inhibition in cellular assays and displayed favorable pharmacokinetic profiles.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-fluoro-2-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIN2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGWTZKTLWGTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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